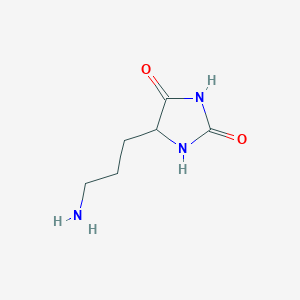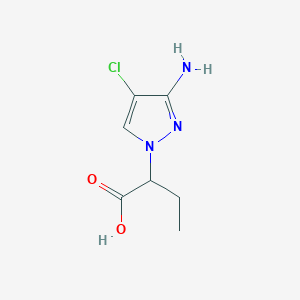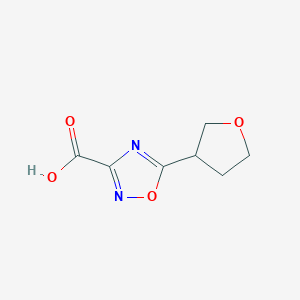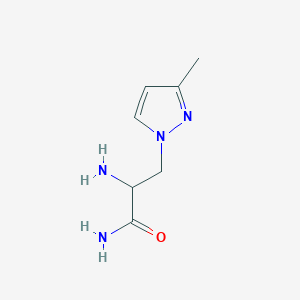![molecular formula C10H14BrN3 B13073768 1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H14BrN3. It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system and a bromine atom attached to the pyrazole ring.
Preparation Methods
The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine typically involves the following steps:
Cycloaddition Reaction: The bicyclo[2.2.1]heptane ring system can be synthesized via a Diels-Alder reaction between a suitable diene and dienophile.
Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Scientific Research Applications
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclo[2.2.1]heptane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-{bicyclo[2.2.1]heptan-2-ylmethyl}-4-bromo-1H-pyrazol-3-amine: This compound has a similar structure but with a methyl group attached to the bicyclo[2.2.1]heptane ring.
1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-{bicyclo[2.2.1]heptan-2-yl}-4-iodo-1H-pyrazol-3-amine: The presence of an iodine atom can lead to different chemical and biological properties compared to the bromine analog.
The uniqueness of this compound lies in its specific combination of the bicyclo[2.2.1]heptane ring system and the bromine-substituted pyrazole ring, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H14BrN3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-bromopyrazol-3-amine |
InChI |
InChI=1S/C10H14BrN3/c11-8-5-14(13-10(8)12)9-4-6-1-2-7(9)3-6/h5-7,9H,1-4H2,(H2,12,13) |
InChI Key |
BAENNBBOBLVCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C=C(C(=N3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)



![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)


![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
